molecular formula C7H16N2O B7986557 (R)-1-(2-Amino-ethyl)-piperidin-3-ol

(R)-1-(2-Amino-ethyl)-piperidin-3-ol

Cat. No.: B7986557
M. Wt: 144.21 g/mol
InChI Key: BJPWBQHXJAUDQL-SSDOTTSWSA-N
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Description

®-1-(2-Amino-ethyl)-piperidin-3-ol is a chiral compound with a piperidine ring substituted with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Amino-ethyl)-piperidin-3-ol typically involves the ring-opening of epoxides with amines. One common method is the acetic acid-mediated ring-opening reaction of epoxides with amines, which provides β-amino alcohols in high yields with excellent regioselectivity . This method is metal- and solvent-free, making it environmentally friendly and cost-effective.

Industrial Production Methods

Industrial production methods for ®-1-(2-Amino-ethyl)-piperidin-3-ol often involve continuous flow processes using microreactor systems. These systems allow for efficient and scalable synthesis of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Amino-ethyl)-piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, secondary amines, tertiary amines, and various substituted piperidines.

Scientific Research Applications

®-1-(2-Amino-ethyl)-piperidin-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(2-Amino-ethyl)-piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme activity, which are relevant to its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(2-Amino-ethyl)-piperidin-3-ol is unique due to its chiral nature and the presence of both an amino and hydroxyl group, which allows for diverse chemical modifications and applications. Its ability to act as a ligand and its potential therapeutic properties further distinguish it from similar compounds.

Properties

IUPAC Name

(3R)-1-(2-aminoethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-6,8H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPWBQHXJAUDQL-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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